3-(3,4-DIMETHYLPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
The compound 3-(3,4-dimethylphenyl)-8-[(2-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the spirocyclic azaspiro family, characterized by a central 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Its structure features a 3,4-dimethylphenyl substituent at position 3 and a 2-fluorobenzyl group at position 6. These substituents influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for biological interactions.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-8-[(2-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O/c1-15-7-8-17(13-16(15)2)20-21(27)25-22(24-20)9-11-26(12-10-22)14-18-5-3-4-6-19(18)23/h3-8,13H,9-12,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJIFJZJITWNQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4F)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3,4-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the 2-fluorophenylmethyl group: This can be done using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-(3,4-DIMETHYLPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Pharmacological and Functional Insights
The 2-fluorobenzyl moiety may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s 3-fluorophenyl derivative), as fluorine often reduces oxidative degradation. Spirotetramat metabolites () demonstrate how methoxy and hydroxy groups shift applications from pharmaceuticals to agrochemicals by altering solubility and environmental persistence.
Synthetic Accessibility :
- Microwave-assisted synthesis () reduces reaction times for spirocycle formation, offering advantages over traditional methods used for compounds like G610-0410.
Potential Applications: The target compound’s fluorinated and dimethylated structure suggests CNS or kinase inhibitor applications, whereas spirotetramat derivatives are optimized for plant systemic movement in pesticides. Sulfanylidene-containing derivatives () may target cysteine proteases or metalloenzymes due to sulfur’s nucleophilic reactivity.
Challenges and Limitations
- Solubility : The target compound’s high lipophilicity (due to dimethyl and fluorobenzyl groups) may limit aqueous solubility, requiring formulation optimization.
- Synthetic Complexity : Introducing multiple substituents (e.g., 3,4-dimethylphenyl) complicates large-scale synthesis compared to simpler analogs like ’s dioxa-azaspiro derivatives.
Biological Activity
The compound 3-(3,4-Dimethylphenyl)-8-[(2-Fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex spirocyclic structure with multiple functional groups that contribute to its biological activity. The presence of dimethyl and fluorophenyl substituents is particularly significant as they can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 | |
| Neuroblastoma (NB) | 0.5 - 1.2 | |
| Other Cancer Types | Up to 7.5 |
These findings indicate that the compound is particularly effective against ALL cells compared to neuroblastoma cells.
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key cellular pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the MDM2 and XIAP proteins, which are known regulators of apoptosis and cell cycle progression. The potency of this compound as an inhibitor is significantly enhanced compared to related compounds, suggesting that structural modifications play a crucial role in its efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-donating groups such as methyl enhances the compound's activity by improving binding affinity to target proteins. Conversely, larger substituents at certain positions may reduce potency due to steric hindrance. The following observations were made:
- Methyl Substituents : Enhance potency due to favorable electronic effects.
- Fluorine Substituent : While it contributes to hydrophobic interactions, excessive bulk can diminish activity.
Case Studies
In a recent study on analogs of this compound, researchers found that modifications in the spirocyclic structure led to variations in biological activity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
